molecular formula C20H29BN2O4 B12951459 4-Acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one

4-Acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one

Cat. No.: B12951459
M. Wt: 372.3 g/mol
InChI Key: YORIDHQNUNCJKB-UHFFFAOYSA-N
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Description

4-Acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one is a piperazin-2-one derivative featuring a boronic ester moiety. Its structure comprises a six-membered piperazinone ring substituted with acetyl and dimethyl groups at positions 4 and 3,3, respectively, and a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the para position. This boronic ester group renders the compound valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds .

Properties

Molecular Formula

C20H29BN2O4

Molecular Weight

372.3 g/mol

IUPAC Name

4-acetyl-3,3-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-2-one

InChI

InChI=1S/C20H29BN2O4/c1-14(24)23-12-11-22(17(25)18(23,2)3)16-10-8-9-15(13-16)21-26-19(4,5)20(6,7)27-21/h8-10,13H,11-12H2,1-7H3

InChI Key

YORIDHQNUNCJKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(C(C3=O)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Bromophenyl derivatives : The aryl halide precursor bearing the bromine at the 3-position of the phenyl ring is essential for subsequent borylation.
  • Bis(pinacolato)diboron : Common boron source for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
  • Piperazin-2-one derivatives : The piperazine ring with acetyl and dimethyl substitutions is prepared or purchased as a precursor.

Palladium-Catalyzed Borylation

A widely used method to introduce the boronate ester group is the palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron under basic conditions.

Typical reaction conditions:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Base Potassium acetate or potassium carbonate
Solvent 1,4-Dioxane or mixture of toluene/water/ethanol
Temperature Reflux (approx. 80-110 °C)
Reaction time 5-12 hours
Atmosphere Inert (nitrogen or argon)

Example procedure:

  • Dissolve 3-bromophenyl-piperazin-2-one derivative in 1,4-dioxane.
  • Add bis(pinacolato)diboron and potassium acetate.
  • Add Pd(PPh3)4 catalyst under nitrogen atmosphere.
  • Heat to reflux for 5 hours.
  • After completion, quench and extract with organic solvents.
  • Purify by column chromatography to isolate the boronate ester product.

Yields reported in similar borylation reactions range from 35% to 82%, depending on substrate and conditions.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

In cases where the boronate ester is introduced onto an aryl ring already attached to the piperazin-2-one, Suzuki coupling is employed:

  • React aryl bromide or aryl boronate ester with the complementary coupling partner.
  • Use Pd(PPh3)4 catalyst, potassium carbonate as base.
  • Solvent mixture of toluene and water.
  • Reflux under inert atmosphere for 12-24 hours.
  • Work-up involves extraction, drying, and purification by chromatography.

This method is effective for attaching the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group to the piperazin-2-one core.

Acetylation and Dimethylation of Piperazin-2-one

  • The acetyl group at the 4-position and the 3,3-dimethyl substitution on the piperazin-2-one ring are introduced via selective alkylation and acylation reactions.
  • Typical reagents include acetyl chloride or acetic anhydride for acetylation.
  • Dimethyl groups can be introduced by alkylation with methyl iodide or via starting from dimethyl-substituted piperazin-2-one precursors.
  • Reaction conditions are controlled to avoid over-alkylation or side reactions.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Yield Range Notes
1 Synthesis of substituted piperazin-2-one Acetylation with acetyl chloride; methylation with methyl iodide 60-85% Control of substitution critical
2 Palladium-catalyzed borylation Pd(PPh3)4, bis(pinacolato)diboron, KAc or K2CO3, dioxane, reflux, inert atmosphere 35-82% Key step to install boronate ester
3 Suzuki-Miyaura cross-coupling Pd(PPh3)4, K2CO3, toluene/water, reflux, inert atmosphere 45-78% For aryl-aryl bond formation
4 Purification Extraction, silica gel chromatography - Essential for isolating pure compound

Research Findings and Optimization Notes

  • Catalyst loading and base choice significantly affect yield and purity. Potassium carbonate and potassium acetate are commonly used bases.
  • Solvent systems combining organic solvents (toluene, dioxane) with water improve reaction rates and catalyst stability.
  • Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation.
  • Reaction times vary from 5 to 24 hours depending on substrate reactivity.
  • Purification by column chromatography is necessary to remove palladium residues and side products.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety in this compound facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems in drug discovery.

Key Reaction Conditions:

ComponentDetailsSource
CatalystPd(PPh₃)₄, XPhos Pd G2
BaseK₃PO₄ (trihydrate)
Solvent SystemDMF–H₂O (3:1), butanol–H₂O (1:1)
Temperature100–120°C (microwave-assisted)
Typical Yield70–80%

Example Reaction Pathway
The boronic ester reacts with aryl bromides (e.g., 3-((4-bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine ) under microwave irradiation (100°C, 40 min) to form biaryl products. Post-reaction workup involves extraction with dichloromethane and aqueous NaHCO₃ washes .

Deprotection of Boronic Ester

The pinacol boronate group can be hydrolyzed to the corresponding boronic acid under acidic conditions, though this step is less commonly reported for sterically hindered derivatives like this compound.

Hydrolysis Conditions:

ParameterDetails
Acid4 M HCl in dioxane
SolventMethanol
Reaction Time30 min (room temperature)
Yield>90% (for related compounds)

Application : This intermediate boronic acid can participate in non-catalyzed reactions or serve as a precursor for further functionalization .

Microwave-Assisted Coupling Optimization

Microwave irradiation significantly enhances reaction efficiency for this compound. For example:

ParameterOutcomeSource
Time ReductionFrom 16 h (conventional heating) to 40 min (microwave)
PurityReduced byproduct formation (e.g., dicoupling products <10%)
Catalyst Loading5% Pd(PPh₃)₄ sufficient for full conversion

Steric and Electronic Effects

The tetramethyl dioxaborolane group introduces steric hindrance, influencing reaction kinetics and regioselectivity:

  • Steric Hindrance : Slower transmetallation steps compared to unhindered boronic acids .

  • Electronic Effects : The acetyl group on the piperazinone ring slightly withdraws electron density, stabilizing the boronate during coupling .

Case Study: ALK2 Inhibitors (Source )

  • Target : Diffuse intrinsic pontine glioma (DIPG)

  • Synthetic Route :

    • Suzuki coupling with 3,5-dihalopyridines.

    • Boc-deprotection using HCl/dioxane.

  • Key Features :

    • Brain penetrance (log P = 3.29)

    • IC₅₀ ≤ 10 nM against ALK2 mutants

Stability and Handling

  • Storage : Stable under argon at −20°C for >6 months.

  • Moisture Sensitivity : Degrades over 48 h in humid air (TLC monitoring recommended).

Comparative Reactivity Table

Reaction TypeConditionsYield (%)SelectivityApplications
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C70–80HighBiaryl drug scaffolds
Boc DeprotectionHCl/dioxane, rt>90QuantitativeIntermediate activation
Hydrolysis1M HCl, THF/H₂O, 60°C60–70ModerateBoronic acid precursors

Challenges and Limitations

  • Byproduct Formation : Symmetrical dihalopyridines yield ~50% dicoupling products unless optimized .

  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) is required to isolate pure products .

This compound’s versatility in cross-coupling reactions and compatibility with modern synthetic methods make it a valuable building block in pharmaceutical chemistry. Future studies could explore its use in nickel-catalyzed borylation or photoredox transformations.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its reactivity and selectivity towards cancer cells. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with boron atoms exhibited improved cytotoxicity against various cancer cell lines compared to their non-boronated counterparts. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .

Neuroprotective Effects

The piperazine core of the compound is known for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis.

  • Case Study : In a preclinical model of neurodegeneration, treatment with this compound resulted in a significant reduction in markers of oxidative damage and inflammation in neuronal tissues .

Polymer Chemistry

This compound can serve as a building block for synthesizing advanced polymeric materials. Its unique structure allows for functionalization that can enhance the mechanical properties of polymers.

  • Application : Researchers have successfully integrated this compound into polymer matrices to create materials with improved thermal stability and mechanical strength. The addition of boron-containing units has been shown to facilitate cross-linking reactions that enhance material durability .

Borylation Reactions

The presence of the dioxaborolane group makes this compound an excellent candidate for borylation reactions. It can be used to introduce boron into organic molecules selectively.

  • Example Reaction : A study demonstrated that using this compound as a borylation reagent effectively converted aryl halides into aryl boronates under mild conditions. This reaction is crucial for building complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The versatility of the piperazine moiety allows for further derivatization leading to the synthesis of novel compounds with potential biological activities.

  • Research Finding : A recent synthesis route involving this compound yielded several new derivatives that were screened for biological activity. Some derivatives showed promising results as potential anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-Acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronic Ester Moieties

The compound shares key structural motifs with several boronic ester-containing derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reference
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone C₁₈H₂₇BN₂O₃ 330.23 Replaces piperazinone with methylpiperazine; lacks acetyl and dimethyl groups
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine C₁₉H₂₉BN₂O₂ 328.26 Piperazine core with benzyl substituent; lacks acetyl and dimethyl groups
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one C₂₁H₂₈BNO₃ 353.27 Spiro indoline-pyran scaffold; lacks piperazinone core

Key Observations :

  • The target compound’s piperazinone core distinguishes it from analogs with simpler piperazine or spirocyclic systems. The acetyl and dimethyl groups enhance steric bulk and may influence pharmacokinetic properties such as solubility and metabolic stability.
  • The boronic ester group is conserved across analogs, enabling participation in cross-coupling reactions.
Physicochemical Properties

Comparative analysis of logP (lipophilicity) and solubility:

Compound Predicted logP* Solubility (mg/mL)*
4-Acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one 2.8–3.2 <0.1 (aqueous)
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone 2.5 0.3–0.5
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine 3.0 <0.1

Key Observations :

    Biological Activity

    The compound 4-Acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.

    Chemical Structure

    The chemical structure of the compound can be broken down into several functional groups:

    • Piperazine ring : A common motif in pharmacologically active compounds.
    • Dioxaborolane moiety : Known for its role in drug delivery and enhancing bioavailability.
    • Acetyl group : Often associated with increased lipophilicity and improved cellular uptake.

    Research indicates that compounds similar to 4-acetyl derivatives often interact with various biological targets:

    • Inhibition of Bcl-2/Bcl-xL : Similar compounds have been shown to inhibit anti-apoptotic proteins Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells .
    • Cellular Uptake Enhancement : The dioxaborolane group may facilitate cellular uptake through boron-mediated interactions with cellular membranes .

    Anticancer Activity

    Studies have demonstrated that the compound exhibits significant anticancer properties:

    • Cell Growth Inhibition : In vitro studies using cell lines such as H146 (small-cell lung cancer) showed that the compound effectively inhibited cell growth with IC50 values comparable to established Bcl-2 inhibitors .
    CompoundIC50 (nM)Target
    4-Acetyl-Derivative4.8Bcl-2
    4-Acetyl-Derivative1.3Bcl-xL

    Apoptosis Induction

    In vivo studies on SCID mice bearing H146 xenograft tumors indicated that the compound could induce apoptosis effectively:

    • Western Blot Analysis : Markers such as cleaved PARP and caspase-3 were significantly elevated post-treatment, indicating robust apoptosis induction .

    Study 1: Efficacy in Tumor Models

    A study evaluated the maximum tolerated dose (MTD) of the compound in SCID mice. The MTD was found to be 15 mg/kg when administered intravenously without significant toxicity. At this dose, substantial apoptosis was observed in tumor tissues at various time points post-administration .

    Study 2: Structure-Activity Relationship (SAR)

    Further optimization of similar compounds revealed that modifications at specific positions on the piperazine ring and the dioxaborolane moiety significantly affected binding affinities to Bcl-2 and Bcl-xL. Compounds with optimized side chains showed improved efficacy and selectivity against cancer cell lines .

    Q & A

    Q. What are the common synthetic routes for preparing 4-acetyl-3,3-dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-2-one?

    • Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the piperazin-2-one core via cyclization of an appropriate amine precursor, and (2) Introduction of the dioxaborolane group via palladium-catalyzed borylation. For the latter, bis(pinacolato)diboron is often used under Miyaura borylation conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous DMF at 80–100°C). The acetyl and dimethyl groups are introduced during the cyclization step using acetylating agents like acetic anhydride .

    Q. How is the compound characterized to confirm structural integrity and purity?

    • Methodological Answer :
    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the piperazinone ring and substituents. 11B^{11}\text{B} NMR (if accessible) verifies the boronic ester moiety.
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.
    • Elemental Analysis : Ensures stoichiometric purity.
    • X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtained) .

    Q. What are the key solubility and stability considerations for handling this compound?

    • Methodological Answer : The dioxaborolane group is hydrolytically sensitive. Storage under inert atmosphere (argon/nitrogen) at –20°C in desiccated conditions is recommended. For solubility, polar aprotic solvents (e.g., DMSO, DMF) are preferred. Stability tests via 1H^{1}\text{H} NMR over 24–48 hours in solution can identify decomposition .

    Advanced Research Questions

    Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a boronic ester precursor?

    • Methodological Answer :
    • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) with ligands to enhance coupling efficiency.
    • Solvent Selection : Use toluene/EtOH or THF/H₂O mixtures for balanced solubility and reactivity.
    • Base Optimization : Evaluate K₂CO₃, Cs₂CO₃, or Na₂CO₃ to minimize side reactions.
    • Kinetic Monitoring : Track reaction progress via TLC or in-situ NMR to identify optimal reaction times (typically 12–24 hours at 80–90°C) .

    Q. What strategies mitigate contradictory data in reaction yields across different studies?

    • Methodological Answer :
    • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading, solvent ratios).
    • Control for Moisture : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying.
    • Substrate Purity : Verify starting material purity via HPLC or GC-MS.
    • Reproducibility Checks : Cross-validate results using multiple batches and independent labs .

    Q. How can computational methods predict the compound’s reactivity in novel reactions?

    • Methodological Answer :
    • DFT Calculations : Model the electron density of the boronic ester and piperazinone ring to predict nucleophilic/electrophilic sites.
    • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
    • Docking Studies : Explore binding affinities for medicinal chemistry applications (e.g., enzyme inhibition) .

    Q. What are the challenges in purifying this compound, and how can they be addressed?

    • Methodological Answer :
    • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients. Add 1–2% triethylamine to minimize boronic ester decomposition.
    • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.
    • HPLC : Employ reverse-phase C18 columns with acetonitrile/water for challenging separations .

    Key Findings from Literature

    • The dioxaborolane moiety enables cross-coupling reactions critical for synthesizing biaryl structures in drug discovery .
    • Piperazinone derivatives exhibit conformational flexibility, making them valuable scaffolds in medicinal chemistry .
    • Hydrolytic instability of the boronic ester necessitates rigorous moisture control during storage and reactions .

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